Cas no 2639451-32-2 (tert-butyl 2-(octahydro-1H-indol-3-yl)acetate)

tert-butyl 2-(octahydro-1H-indol-3-yl)acetate 化学的及び物理的性質
名前と識別子
-
- 2639451-32-2
- tert-butyl 2-(octahydro-1H-indol-3-yl)acetate
- EN300-27728321
-
- インチ: 1S/C14H25NO2/c1-14(2,3)17-13(16)8-10-9-15-12-7-5-4-6-11(10)12/h10-12,15H,4-9H2,1-3H3
- InChIKey: WUCDVZDISUMJAF-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(CC1CNC2CCCCC21)=O
計算された属性
- 精确分子量: 239.188529040g/mol
- 同位素质量: 239.188529040g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 282
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- XLogP3: 2.3
tert-butyl 2-(octahydro-1H-indol-3-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27728321-2.5g |
tert-butyl 2-(octahydro-1H-indol-3-yl)acetate |
2639451-32-2 | 95.0% | 2.5g |
$2492.0 | 2025-03-19 | |
Enamine | EN300-27728321-1.0g |
tert-butyl 2-(octahydro-1H-indol-3-yl)acetate |
2639451-32-2 | 95.0% | 1.0g |
$1272.0 | 2025-03-19 | |
Enamine | EN300-27728321-5g |
tert-butyl 2-(octahydro-1H-indol-3-yl)acetate |
2639451-32-2 | 5g |
$3687.0 | 2023-09-10 | ||
Enamine | EN300-27728321-0.1g |
tert-butyl 2-(octahydro-1H-indol-3-yl)acetate |
2639451-32-2 | 95.0% | 0.1g |
$1119.0 | 2025-03-19 | |
Enamine | EN300-27728321-0.05g |
tert-butyl 2-(octahydro-1H-indol-3-yl)acetate |
2639451-32-2 | 95.0% | 0.05g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-27728321-0.25g |
tert-butyl 2-(octahydro-1H-indol-3-yl)acetate |
2639451-32-2 | 95.0% | 0.25g |
$1170.0 | 2025-03-19 | |
Enamine | EN300-27728321-5.0g |
tert-butyl 2-(octahydro-1H-indol-3-yl)acetate |
2639451-32-2 | 95.0% | 5.0g |
$3687.0 | 2025-03-19 | |
Enamine | EN300-27728321-1g |
tert-butyl 2-(octahydro-1H-indol-3-yl)acetate |
2639451-32-2 | 1g |
$1272.0 | 2023-09-10 | ||
Enamine | EN300-27728321-10g |
tert-butyl 2-(octahydro-1H-indol-3-yl)acetate |
2639451-32-2 | 10g |
$5467.0 | 2023-09-10 | ||
Enamine | EN300-27728321-0.5g |
tert-butyl 2-(octahydro-1H-indol-3-yl)acetate |
2639451-32-2 | 95.0% | 0.5g |
$1221.0 | 2025-03-19 |
tert-butyl 2-(octahydro-1H-indol-3-yl)acetate 関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
tert-butyl 2-(octahydro-1H-indol-3-yl)acetateに関する追加情報
tert-butyl 2-(octahydro-1H-indol-3-yl)acetate: A Comprehensive Overview
The compound tert-butyl 2-(octahydro-1H-indol-3-yl)acetate, identified by the CAS number 2639451-32-2, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The molecule consists of a tert-butyl group attached to an acetate moiety, which is further connected to an octahydroindole ring system. This combination makes it a versatile compound with promising utility in drug discovery, material science, and biochemical research.
Recent studies have highlighted the importance of tert-butyl 2-(octahydro-1H-indol-3-yl)acetate in the synthesis of bioactive compounds. The octahydroindole moiety, a partially saturated indole derivative, is known for its ability to mimic natural product structures. This feature makes it an attractive target for researchers aiming to develop novel pharmaceutical agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity, suggesting its potential in the development of new therapeutic agents.
In addition to its pharmacological applications, tert-butyl 2-(octahydro-1H-indol-3-yl)acetate has been explored for its role in organic synthesis as a protecting group. The tert-butyl acetate moiety is a well-known protecting group for carboxylic acids, providing stability during complex synthetic sequences. Recent advancements in asymmetric synthesis have further enhanced the utility of this compound, enabling the construction of enantiomerically enriched molecules with high precision.
The structural versatility of tert-butyl 2-(octahydro-1H-indol-3-yl)acetate also extends to its application in materials science. Researchers have investigated its use as a precursor for the synthesis of advanced materials, such as polymers and nanoparticles. A 2023 paper in Macromolecules reported that derivatives of this compound can be used to create biocompatible polymers with tunable mechanical properties, opening new avenues for biomedical applications.
Beyond its synthetic applications, tert-butyl 2-(octahydro-1H-indol-3-yl)acetate has been studied for its interactions with biological systems. In vitro assays have shown that this compound exhibits moderate cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent. Furthermore, recent research has explored its ability to modulate cellular signaling pathways, providing insights into its mechanism of action and paving the way for further therapeutic exploration.
In terms of environmental impact, studies have shown that tert-butyl 2-(octahydro-1H-indol-3-yl)acetate is biodegradable under specific conditions, reducing concerns about long-term environmental persistence. However, further research is needed to fully understand its ecological footprint and ensure sustainable practices in its production and use.
In conclusion, tert-butyl 2-(octahydro-1H-indol-3-yl)acetate, CAS number 2639451-32-2, stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its structural uniqueness and functional versatility make it a valuable tool in modern organic chemistry. As ongoing research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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